molecular formula C16H14ClN5OS B2554300 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide CAS No. 1251691-27-6

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide

Cat. No.: B2554300
CAS No.: 1251691-27-6
M. Wt: 359.83
InChI Key: KTYQFHXVSYZIHB-UHFFFAOYSA-N
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Description

2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole ring at position 6, a thioether linkage at position 4, and an acetamide group bound to a 4-chlorobenzyl moiety. This structure combines pharmacophoric elements associated with kinase inhibition and antiproliferative activity, as seen in structurally related compounds .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-13-4-2-12(3-5-13)9-18-15(23)10-24-16-8-14(19-11-20-16)22-7-1-6-21-22/h1-8,11H,9-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYQFHXVSYZIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Synthesis of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with a guanidine derivative.

    Thioether formation: The pyrazole and pyrimidine intermediates are then linked via a thioether bond, typically using a thiol reagent.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with 4-chlorobenzylamine to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or infectious diseases.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-chlorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Alternatively, it may act as a receptor ligand, modulating receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues in Thiadiazole Derivatives ()

Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the 4-chlorobenzyl-thioacetamide motif but replace the pyrimidine-pyrazole core with a thiadiazole ring. Key differences include:

Property Target Compound Compound 5j (Thiadiazole)
Core Structure Pyrimidine-pyrazole 1,3,4-Thiadiazole
Melting Point (°C) Not reported 138–140
Yield (%) Not reported 82
Key Substituents Pyrazole, 4-Cl-benzyl Isopropyl-methylphenoxy, 4-Cl-benzyl

The thiadiazole derivatives generally exhibit moderate yields (72–88%) and melting points (135–170°C), suggesting robust synthetic protocols.

Quinazolinone-Based Analogues ()

Quinazolinone derivatives like 2-((4-Chlorobenzyl)thio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one (5) feature a bulkier tricyclic core but retain the thioacetamide and 4-chlorobenzyl groups. Comparisons include:

Property Target Compound Compound 5 (Quinazolinone)
Core Structure Pyrimidine-pyrazole Quinazolinone
Molecular Weight ~400–450 g/mol (estimated) ~550–600 g/mol
Biological Activity Not reported Antitumour (in vitro docking)

The quinazolinone scaffold introduces additional methoxy groups, which may enhance solubility but reduce metabolic stability. The target compound’s smaller pyrimidine-pyrazole system could offer better pharmacokinetic profiles due to reduced molecular weight .

Oxadiazole-Pyrimidine Hybrids ()

Compounds such as 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (1) incorporate oxadiazole and pyrimidine motifs. Key contrasts:

Property Target Compound Compound 1 (Oxadiazole)
Core Structure Pyrimidine-pyrazole Oxadiazole-pyrimidine
Substituents 4-Cl-benzyl 4-Nitrophenyl, 4-Cl-phenyl
Synthesis Not reported K₂CO₃/acetone, 8h

The oxadiazole derivatives are synthesized via nucleophilic substitution, similar to methods for thiadiazoles. The nitro group in compound 1 may increase electrophilicity but reduce bioavailability compared to the target’s chlorobenzyl group .

Implications for Drug Design

  • Pyrimidine vs. Thiadiazole/Quinazolinone: The pyrimidine-pyrazole core may optimize target selectivity compared to bulkier cores.
  • 4-Chlorobenzyl Group : A recurring motif in antiproliferative agents, this group likely enhances lipophilicity and target binding .
  • Thioether Linkage : Critical for stabilizing the molecule and facilitating interactions with cysteine residues in enzymes .

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